molecular formula C19H19N3O5S2 B2991311 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865175-98-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2991311
M. Wt: 433.5
InChI Key: KFDBMDPTXKEBAW-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects .

Scientific Research Applications

Antibacterial Activity

A series of novel sulfonamides, which share structural similarities with (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. These compounds, containing a 2-amino-1,3-thiazole fragment, demonstrated significant antimicrobial potential, highlighting the utility of such structures in the development of new antibacterial agents (Rafiee Pour et al., 2019).

Photodynamic Therapy for Cancer

Novel zinc phthalocyanine compounds substituted with sulfonamide derivative groups, including structures analogous to the compound , showed high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in photodynamic therapy, indicating the compound’s potential application in treating cancer through this innovative approach (Pişkin et al., 2020).

Antimicrobial and Antifungal Activity

Another study focused on novel sulfonamides with structures similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds. These compounds were tested against various bacterial and fungal strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Mycobacterium kansasii, demonstrating notable antimicrobial activity. This suggests the potential utility of such compounds in developing treatments for a wide range of microbial infections (Krátký et al., 2012).

Carbonic Anhydrase Inhibition

A class of sulfonamides, including derivatives structurally related to the compound of interest, was studied for their inhibitory effects on carbonic anhydrase I and II. These enzymes are crucial for physiological processes like bicarbonate ion synthesis, indicating the potential therapeutic applications of such inhibitors in treating conditions related to enzyme dysregulation (Gokcen et al., 2016).

Chemodivergent Annulations via C-H Activation

Research into the chemodivergent annulations of N-methoxybenzamides and sulfoxonium ylides through Rh(iii)-catalyzed C-H activation has opened new avenues for synthesizing complex molecules. This process, potentially applicable to compounds including (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide, demonstrates the utility of sulfoxonium ylides as versatile synthons in organic synthesis, offering a method to access various functionalized molecules efficiently (Xu et al., 2018).

properties

IUPAC Name

2,4-dimethoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-4-9-22-15-8-6-13(29(20,24)25)11-17(15)28-19(22)21-18(23)14-7-5-12(26-2)10-16(14)27-3/h4-8,10-11H,1,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBMDPTXKEBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

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